molecular formula C5H11BrZn B1599428 2-Pentylzinc bromide CAS No. 308796-07-8

2-Pentylzinc bromide

Cat. No. B1599428
CAS RN: 308796-07-8
M. Wt: 216.4 g/mol
InChI Key: DVLFKZPWUOKFIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentylzinc bromide is a chemical compound with the molecular formula C5H11BrZn . It is also known by other names such as 1-Methylbutylzinc bromide and BROMO (PENTAN-2-YL)ZINC . The molecular weight of 2-Pentylzinc bromide is 216.4 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Pentylzinc bromide consists of a pentyl group (five carbon atoms) attached to a zinc atom, which is in turn attached to a bromine atom . The InChI representation of the molecule is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pentylzinc bromide include a molecular weight of 216.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 213.93355 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans

2-Pentylzinc bromide is used in the synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans . This synthesis is achieved via the alkylation followed by Prins cyclisation .

Synthesis of Tetrahydropyrans (THP)

Tetrahydropyrans (THP) are prominent structural motifs in many natural products showing various biological activities . 2-Pentylzinc bromide is used in the synthesis of THP rings from aldehydes and allyl bromide via Barbier–Prins reactions .

Future Directions

Zinc-bromine compounds, including 2-Pentylzinc bromide, could potentially play a role in future developments in energy storage, particularly in the context of zinc-bromine flow batteries . These batteries are seen as promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, and environmentally friendly characteristics .

Mechanism of Action

Target of Action

2-Pentylzinc bromide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules . These targets play a crucial role in various organic reactions, including nucleophilic addition and substitution reactions .

Mode of Action

The mode of action of 2-Pentylzinc bromide involves its interaction with these electrophilic carbon atoms. As an organozinc compound, 2-Pentylzinc bromide can act as a nucleophile, attacking the electrophilic carbon atoms in organic molecules . This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Biochemical Pathways

Organozinc compounds are known to participate in various organic reactions, including the barbier reaction and the reformatsky reaction . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Result of Action

The primary result of the action of 2-Pentylzinc bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized .

Action Environment

The action, efficacy, and stability of 2-Pentylzinc bromide can be influenced by various environmental factors. For example, the presence of other reagents, the pH of the solution, and the temperature can all affect the reactivity of 2-Pentylzinc bromide . Additionally, organozinc compounds are known to be sensitive to air and moisture, which can also influence their reactivity .

properties

IUPAC Name

bromozinc(1+);pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLFKZPWUOKFIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]C.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentylzinc bromide
Reactant of Route 2
Reactant of Route 2
2-Pentylzinc bromide
Reactant of Route 3
Reactant of Route 3
2-Pentylzinc bromide
Reactant of Route 4
Reactant of Route 4
2-Pentylzinc bromide
Reactant of Route 5
Reactant of Route 5
2-Pentylzinc bromide
Reactant of Route 6
Reactant of Route 6
2-Pentylzinc bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.